molecular formula C15H15ClN2O3S B4237877 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide

5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide

Cat. No. B4237877
M. Wt: 338.8 g/mol
InChI Key: PUTTYCIZUVPROU-UHFFFAOYSA-N
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Description

5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide, also known as CBAS, is a compound that has been extensively studied for its potential applications in scientific research. CBAS is a sulfonamide-based compound that has been synthesized using various methods. It has been found to have a wide range of biochemical and physiological effects and has been used in various lab experiments.

Mechanism of Action

5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide binds to the zinc ion in the active site of the enzyme and prevents the substrate from binding to the enzyme. This leads to a decrease in the activity of the enzyme and a decrease in the production of bicarbonate and protons.
Biochemical and Physiological Effects
5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various biological systems. 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has also been found to inhibit the growth of cancer cells and to reduce the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has been extensively studied and its mechanism of action is well understood. However, 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase. Another area of research is the development of 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide derivatives that have improved solubility and bioavailability. 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has also been found to have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease, and further research is needed to explore these potential applications.

Scientific Research Applications

5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects and has been used in various lab experiments. 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has been used as a tool to study the role of sulfonamides in biological systems. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various biological systems. 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has also been used as a tool to study the role of sulfonamides in the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-6-7-12(8-13(10)15(17)19)22(20,21)18-9-11-4-2-3-5-14(11)16/h2-8,18H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTTYCIZUVPROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide
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5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide
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5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide
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5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide
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5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide
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5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide

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